molecular formula C26H22N2O8S B2425708 ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448209-95-8

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2425708
CAS No.: 448209-95-8
M. Wt: 522.53
InChI Key: QLPHPAQZUOWKPF-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the sulfonylamino group. Common reagents used in the synthesis include ethyl 2-methylbenzoylacetate and various sulfonyl chlorides. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The benzofuran ring structure may also play a role in binding to biological molecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
  • Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of both the sulfonylamino and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its analogs.

Properties

IUPAC Name

ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-12-19(15-22(23)24)27(25(29)18-10-8-16(2)9-11-18)37(33,34)21-7-5-6-20(14-21)28(31)32/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHPAQZUOWKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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